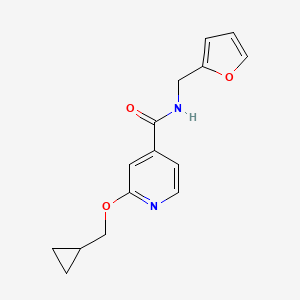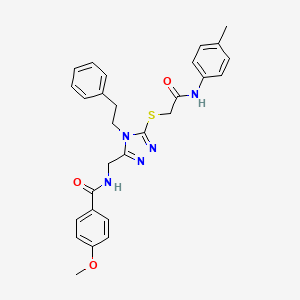![molecular formula C21H16ClN3O3 B2939247 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-17-5](/img/structure/B2939247.png)
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (C17H14ClN3O3) is a synthetic molecule created in the laboratory by a chemical process known as nitration. It is an aromatic heterocyclic compound, containing both a benzene ring and a benzimidazole ring. It is used in various scientific research applications, mainly in the fields of biochemistry, physiology and pharmacology.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is used in various scientific research applications, mainly in the fields of biochemistry, physiology and pharmacology. It is used as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a tool to study the structure and function of proteins. It is also used in studies of cell signaling pathways, and as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It binds to the active site of the enzyme, preventing it from catalyzing the reaction and thus inhibiting the synthesis of fatty acids.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the biosynthesis of fatty acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of proteins. It has also been shown to act as an antioxidant and to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of applications. However, it is also limited in its use due to its potential toxicity and the fact that it is a synthetic compound.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole. These include further studies of its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further studies of its mechanism of action could help to elucidate its full range of applications. Other potential future directions include studies of its potential toxicity, as well as its potential use in other fields, such as agriculture and food science.
Métodos De Síntesis
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is synthesized through a process known as nitration. This involves the reaction of an aromatic compound with a nitrating agent, such as nitric acid or a nitrate. The nitration reaction produces a nitro group, which is then attached to the aromatic compound. The nitro group can then be further reacted with other reagents to produce the desired product.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-14-2-4-15(5-3-14)13-28-24-20-12-18(25(26)27)10-11-19(20)23-21(24)16-6-8-17(22)9-7-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBYVCHAFOHBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)

![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)
![Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2939171.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2939179.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939183.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2939184.png)